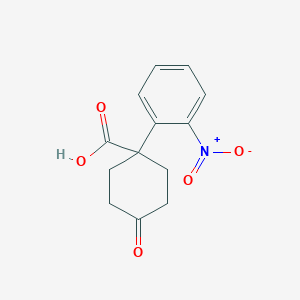![molecular formula C15H20N2O2 B11853701 Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate CAS No. 1334499-59-0](/img/structure/B11853701.png)
Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-1,5-diazaspiro[3.5]nonan-1-carboxylat ist eine chemische Verbindung mit der Summenformel C15H20N2O2. Sie gehört zur Klasse der Spiroverbindungen, die sich durch eine einzigartige bicyclische Struktur auszeichnen, bei der zwei Ringe über ein einzelnes Atom verbunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Benzyl-1,5-diazaspiro[3.5]nonan-1-carboxylat beinhaltet typischerweise die Reaktion von Benzylamin mit einem geeigneten spirocyclischen Vorläufer unter kontrollierten Bedingungen. Die Reaktion wird häufig in Gegenwart einer Base wie Natriumhydrid und einem Lösungsmittel wie Tetrahydrofuran (THF) durchgeführt. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, um eine vollständige Umwandlung der Ausgangsstoffe in das gewünschte Produkt zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von Benzyl-1,5-diazaspiro[3.5]nonan-1-carboxylat kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um hochreine Produkte zu erhalten, die für verschiedene Anwendungen geeignet sind.
Chemische Reaktionsanalyse
Reaktionstypen
Benzyl-1,5-diazaspiro[3.5]nonan-1-carboxylat durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen die Benzylgruppe durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydrid in THF.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung verschiedener substituierter spirocyclischer Verbindungen.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Benzyl-1,5-diazaspiro[3.5]nonan-1-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als bioaktive Verbindung mit antimikrobiellen und krebshemmenden Eigenschaften.
Medizin: Erforscht wegen seines Potenzials für die Medikamentenentwicklung und als Pharmakophor in der medizinischen Chemie.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Benzyl-1,5-diazaspiro[3.5]nonan-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, und so krebshemmende Eigenschaften aufweisen. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Benzyl-1,7-diazaspiro[3.5]nonan-7-carboxylat
- Benzyl-1,8-diazaspiro[3.5]nonan-1-carboxylat
Einzigartigkeit
Benzyl-1,5-diazaspiro[3.5]nonan-1-carboxylat ist aufgrund seiner spezifischen spirocyclischen Struktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es eine andere Reaktivität, Stabilität und Bioaktivität aufweisen, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.
Eigenschaften
CAS-Nummer |
1334499-59-0 |
|---|---|
Molekularformel |
C15H20N2O2 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
benzyl 1,9-diazaspiro[3.5]nonane-1-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c18-14(19-12-13-6-2-1-3-7-13)17-11-9-15(17)8-4-5-10-16-15/h1-3,6-7,16H,4-5,8-12H2 |
InChI-Schlüssel |
ADVRPMHYMUXPSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC2(C1)CCN2C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B11853642.png)


![Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl-](/img/structure/B11853650.png)







